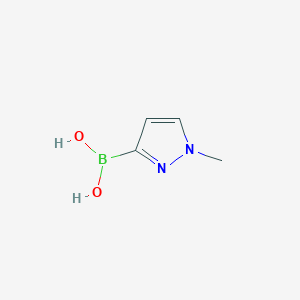

(1-Methyl-1H-pyrazol-3-yl)boronic acid

Vue d'ensemble

Description

“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is an organic intermediate . It is an off-white solid with a molecular weight of 125.92 . Its IUPAC name is 1-methyl-1H-pyrazol-4-ylboronic acid .

Synthesis Analysis

The synthesis of “(1-Methyl-1H-pyrazol-3-yl)boronic acid” can be achieved by reacting 1-methyl-4-bromopyrazole with triisopropyl borate . It can also react with pinacol to produce 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-pyrazol-3-yl)boronic acid” is represented by the formula C4H7BN2O2 . The InChI code for this compound is 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 .Chemical Reactions Analysis

“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is involved in several reactions. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis

“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is a solid substance . It should be stored in a refrigerator .Applications De Recherche Scientifique

Cancer Therapy

This compound is used as a reagent in the synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase. These inhibitors have potential applications in cancer treatment by targeting specific pathways involved in tumor growth and metastasis .

Treatment of Myeloproliferative Disorders

It is also involved in the preparation of amino-pyrido-indol-carboxamides, which act as potential JAK2 inhibitors. These inhibitors are being researched for therapy in myeloproliferative disorders, a group of diseases that cause blood cells to grow abnormally in the bone marrow .

Inhibition of TGF-β1 and Active A Signaling

Another application is in the synthesis of pyridine derivatives that serve as inhibitors of TGF-β1 and active A signaling. These signaling pathways are crucial in various biological processes, and their inhibition can be significant in treating diseases where these pathways are dysregulated .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, including (1-Methyl-1H-pyrazol-3-yl)boronic acid, have shown potent antileishmanial and antimalarial activities. These compounds are synthesized and structurally verified for their pharmacological effects .

Synthesis of Aminothiazoles

This boronic acid derivative is used for synthesizing aminothiazoles, which are modulators of γ-secretase. These modulators have implications in the treatment of Alzheimer’s disease by affecting amyloid-beta peptide production .

Antioxidant Properties

Pyrazole-based compounds are known for their antioxidant properties. They are synthesized for screening as potential therapeutic agents against oxidative stress-related diseases .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the targets can be considered the carbon atoms in the molecules that are being coupled.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (1-Methyl-1H-pyrazol-3-yl)boronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, such as (1-Methyl-1H-pyrazol-3-yl)boronic acid, transfers the organic group from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of this pathway, which is crucial for many biological processes, including metabolism and aging .

Pharmacokinetics

It’s worth noting that the compound’s use in suzuki–miyaura cross-coupling reactions suggests it has properties that make it relatively stable, readily prepared, and generally environmentally benign .

Result of Action

It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nampt . This suggests that the compound could have significant effects on cellular metabolism and aging processes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1-methylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-7-3-2-4(6-7)5(8)9/h2-3,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDMJZRGWGQBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693457 | |

| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1H-pyrazol-3-yl)boronic acid | |

CAS RN |

869973-96-6 | |

| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)

![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)

![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)

![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)

![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)